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Compound of Interest

Compound Name: Custodiol

Cat. No.: B12649038

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing Custodiol® (HTK)-
induced hyponatremia in research animal models. The following troubleshooting guides and
frequently asked questions (FAQs) are designed to address specific issues you may encounter
during your experiments, ensuring the integrity of your research and the welfare of your animal
subjects.

Frequently Asked Questions (FAQs)

Q1: What is Custodiol-induced hyponatremia and why does it occur?

Al: Custodiol-induced hyponatremia is a drop in blood sodium levels following the
administration of Custodiol® (HTK) solution for organ preservation. This occurs because
Custodiol® is a low-sodium solution, containing only 15 mmol/L of sodium.[1][2] When used to
flush and preserve organs, a significant portion of the solution can enter the systemic
circulation, diluting the animal's blood and lowering the sodium concentration. This is typically
an acute, isotonic hyponatremia, meaning the overall osmolality of the blood remains relatively
stable due to the presence of other osmotic agents in the solution, like mannitol and histidine.

[2][3][4]

Q2: What are the typical signs of hyponatremia in research animal models?
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A2: Clinical signs can vary depending on the severity and acuity of the hyponatremia. In many
cases, especially with the isotonic hyponatremia induced by Custodiol, the signs may be
subtle. However, researchers should be vigilant for:

o Neurological signs: Lethargy, obtundation (dullness), muscle tremors, and in severe cases,
seizures.[2][5] These signs are due to cerebral edema, which can occur if the hyponatremia
develops rapidly.[3]

o General signs: Weakness, inappetence, and vomiting.[5]
It is crucial to monitor animals closely post-perfusion for any behavioral changes.
Q3: How significantly can | expect the serum sodium levels to drop after Custodiol perfusion?

A3: The magnitude of the drop in serum sodium is dependent on the volume of Custodiol®
administered relative to the animal's blood volume. In human clinical studies, a median drop of
12-15 mmol/L has been observed shortly after administration.[2][3][4] For a rat, a significant
dilution effect can be expected. While specific quantitative data for every animal model is
limited, it is reasonable to anticipate a notable decrease and therefore essential to have a
monitoring and management plan in place.

Troubleshooting Guides

Issue 1: Unexpectedly severe hyponatremia or
pronounced neurological signs are observed post-
perfusion.

e Possible Cause: The volume of Custodiol® entering the systemic circulation was larger than
anticipated, or the animal has a compromised ability to regulate fluid and electrolyte balance.

e Troubleshooting Steps:

o Immediate Action: If neurological signs such as seizures are present, this is a medical
emergency. Consult with the veterinary staff immediately.

o Confirm with Bloodwork: Obtain a blood sample to measure serum sodium concentration
and osmolality. This will confirm the severity of the hyponatremia and its isotonic nature.
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o Review Perfusion Protocol: Carefully review the volume of Custodiol® used and the
perfusion technique. Ensure that there was adequate drainage of the perfusate to
minimize systemic absorption.

o Management Strategy: For severe, symptomatic hyponatremia, a slow correction with
hypertonic saline may be necessary under veterinary guidance. The goal is to raise the
serum sodium level gradually to avoid neurological complications.[6][7]

Issue 2: My research data on cardiovascular or
neurological function is showing unexpected variability
in the Custodiol-treated group.

¢ Possible Cause: Unmanaged Custodiol-induced hyponatremia may be a confounding
variable. Hyponatremia can impact cardiac susceptibility to ischemia-reperfusion injury and
alter neurological function.[8]

e Troubleshooting Steps:

o Standardize Monitoring: Implement a strict protocol for monitoring serum sodium at
baseline and at defined time points post-perfusion for all animals in the study.

o Establish a Correction Protocol: For animals that develop significant hyponatremia,
implement a standardized and controlled correction protocol to bring their sodium levels
back to a normal range before functional assessments. This will help to reduce variability
in your experimental groups.

o Data Stratification: If you have existing data where sodium levels were not consistently
managed, consider stratifying your data based on the degree of hyponatremia to assess
its impact on your results.

o Consider Alternative Preservation Solutions: If hyponatremia remains a significant and
unmanageable confounding factor for your specific research question, you may need to
consider alternative organ preservation solutions with a more physiological sodium
concentration.

Experimental Protocols
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Protocol 1: Monitoring Serum Sodium in a Rat Model of
Heterotopic Heart Transplantation

» Baseline Blood Sample: Prior to the surgical procedure, collect a 0.5 mL blood sample from
the tail vein to establish baseline serum sodium levels.

¢ Organ Perfusion: Perfuse the donor heart with cold (4°C) Custodiol® solution at a controlled
pressure and volume according to your established transplantation protocol.

o Post-Perfusion Blood Samples: Collect 0.5 mL blood samples at 1-hour and 4-hours post-
transplantation from the recipient rat.

o Sample Analysis: Centrifuge the blood samples to separate the serum and analyze the
serum sodium concentration using a validated electrolyte analyzer.

o Data Recording: Record the serum sodium levels for each animal at all time points to track
the change from baseline.

Protocol 2: Calculation and Administration of a Sodium
Correction Fluid

This protocol should be implemented under the guidance of a veterinarian, especially if the
animal is showing clinical signs. The goal is a slow and controlled correction.

e Determine the Sodium Deficit:
o Formula: Sodium Deficit (mmol) = (Target Na* - Measured Na*) x Total Body Water (TBW)

o Target Na*: The desired normal serum sodium concentration for the species (e.g., ~145
mmol/L for a rat).

o Measured Na*: The animal's current serum sodium concentration.
o Total Body Water (TBW): Calculated as approximately 0.6 x Body Weight (in kg).[9]

¢ Plan the Correction Rate:
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o Guideline: Do not increase the serum sodium by more than 0.5 mmol/L/hour or a total of
10-12 mmol/L over a 24-hour period to prevent osmotic demyelination syndrome, a severe
neurological condition.[6][7][10]

e Prepare the Correction Fluid:

o A common choice for correction is 3% hypertonic saline (which contains 513 mmol/L of
sodium).[9] The volume and rate of administration will be determined by the calculated
sodium deficit and the desired correction rate.

¢ Administer and Monitor:

o Administer the correction fluid intravenously via an infusion pump to ensure a precise and
controlled rate.

o Re-check serum sodium levels every 2-4 hours to monitor the rate of correction and adjust
the infusion rate as needed.[9]

Data Presentation

Table 1: Composition of Custodiol® (HTK) Solution

Component Concentration (mmol/L)
Sodium 15.0

Potassium 9.0

Magnesium 4.0

Calcium 0.015

Histidine 198.0

Tryptophan 2.0

Ketoglutarate 1.0

Mannitol 30.0

Data sourced from product information.
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Table 2: Hypothetical Example of Serum Sodium Changes in a Rat Model

Mean Serum Sodium

Time Point Standard Deviation
(mmoliL)

Baseline (Pre-perfusion) 144.2 2.1

1-hour Post-perfusion 130.5 3.5

4-hours Post-perfusion 135.8 2.8

24-hours Post-perfusion 1421 2.3

This table is for illustrative purposes and actual values will vary depending on the specific
experimental conditions.
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Mechanism of Custodiol-induced hyponatremia.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12649038?utm_src=pdf-body-img
https://www.benchchem.com/product/b12649038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Measure Serum Na*
and Osmolality

No Yes

l

Re-check Serum Na*
Every 2-4 Hours

h

Adjust Correction Rate
as Needed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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